1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclobutane ring, which is a strain ring, could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition. The ketone could be involved in reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the polar nitrile and ketone groups could affect its solubility and boiling point.Scientific Research Applications
Synthesis and Polymerization
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile plays a critical role in the synthesis of various chemical compounds due to its unique structural properties. For example, its reactions with vinyl ethers have been studied, highlighting its potential in producing cyclobutanes and bis-adducts, which are valuable in material science and synthetic chemistry. These processes involve intricate pathways leading to mono- and bis-adducts, underscoring the compound's versatility in synthetic applications (Desmaison et al., 2012).
Spectroscopic Characterization and NLO Properties
The compound has been a subject of interest in studies focusing on molecular structure and spectroscopic characterization. DFT and TD-DFT/PCM calculations have provided insights into the structural parameters, spectral characteristics, and non-linear optical (NLO) properties of similar molecules. Such studies are foundational for understanding the electronic properties and potential applications of these compounds in photonics and optoelectronics (Wazzan et al., 2016).
Deoxyfluorination and Chemical Transformations
Recent research has also explored the deoxyfluorination of carboxylic acids using related compounds, leading to the efficient production of acyl fluorides. This method emphasizes the utility of such chemical structures in facilitating transformations that are crucial for the synthesis of complex molecules, potentially useful in pharmaceuticals and agrochemicals (Wang et al., 2021).
Photocatalysis and Material Science
The photocatalytic applications of 1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile derivatives have been investigated, highlighting their potential in material science and environmental remediation. For instance, photocycloaddition reactions involving similar compounds have been utilized to create novel materials with unique properties, such as selective luminescence sensing and dye adsorption, which are significant for sensing technologies and pollution control (Hu et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNAABTVLSRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-oxocyclobutane-1-carbonitrile | |
CAS RN |
1469766-69-5 |
Source
|
Record name | 1-(2,4-difluorophenyl)-3-oxocyclobutane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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